ベンジル-3-プロペニルオキシ-1H-インダゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

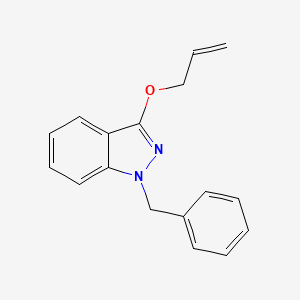

Benzyl-3-propenyloxy-1H-indazole, also known as Benzyl-3-propenyloxy-1H-indazole, is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.328. The purity is usually 95%.

BenchChem offers high-quality Benzyl-3-propenyloxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-3-propenyloxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学: 抗がん剤としての応用

ベンジル-3-プロペニルオキシ-1H-インダゾール: 誘導体は、抗がん剤としての可能性が検討されています。インダゾール核は、多くの薬理学的に活性な化合物に見られる共通モチーフであり、このコア構造に対する修飾は、著しい抗腫瘍活性を生み出す可能性があります。 例えば、特定のインダゾール誘導体は、上皮性卵巣がん、卵管がん、または原発性腹膜がんの治療に用いられています .

薬理学: 呼吸器疾患の治療

薬理学では、ベンジル-3-プロペニルオキシ-1H-インダゾールと類似したインダゾール誘導体は、ホスホイノシチド3キナーゼデルタ(PI3Kδ)の選択的阻害剤として調査されています。 これらの阻害剤は、呼吸器疾患の治療に重要であり、化合物が新しい治療薬の開発に関連していることを示しています .

農業: 殺虫剤の開発

インダゾール環系は、新規殺虫剤の開発における重要な足場です。ベンジル-3-プロペニルオキシ-1H-インダゾールの研究は、より効果的で環境に優しい新規殺虫剤の開発につながる可能性があります。 官能基修飾の多様性により、特定の農業ニーズに合わせて化合物を調整できます .

材料科学: 有機合成

材料科学では、ベンジル-3-プロペニルオキシ-1H-インダゾールは、有機合成の中間体として利用できます。 その構造特性により、複雑な有機分子を作成するのに適しており、これは、ユニークな特性を持つ新素材の開発に役立ちます .

生化学: 酵素阻害

インダゾール誘導体は、酵素阻害剤として作用することが知られており、これは生化学において、生物学的経路を調節するために不可欠です。 ベンジル-3-プロペニルオキシ-1H-インダゾールに関する研究は、様々な生化学的障害の研究や治療に使用できる新規酵素阻害剤を発見する可能性があります .

環境科学: 汚染浄化

ベンジル-3-プロペニルオキシ-1H-インダゾールのように、インダゾール構造に基づく化合物は、特に汚染浄化において、環境科学に応用できる可能性があります。 その化学的特性は、環境汚染物質を軽減する薬剤を開発するために活用でき、よりクリーンな生態系に貢献します .

作用機序

Target of Action

Benzyl-3-propenyloxy-1H-indazole is a derivative of the indazole family . Indazole compounds have been found to interact with a wide variety of targets, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents . .

Mode of Action

Indazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors .

Biochemical Pathways

Indazole compounds have been reported to affect various biochemical pathways, including inflammatory pathways, cancer pathways, and others .

Pharmacokinetics

The compound’s molecular weight (22426) suggests that it may have good bioavailability .

Result of Action

Indazole compounds have been reported to have various effects, such as anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

生物活性

Benzyl-3-propenyloxy-1H-indazole is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Benzyl-3-propenyloxy-1H-indazole has the molecular formula C17H16N2O and a molecular weight of approximately 224.26 g/mol. The compound exhibits good bioavailability, which is crucial for its potential therapeutic applications.

Target Interactions:

Benzyl-3-propenyloxy-1H-indazole interacts with various biological targets through several mechanisms:

- Enzyme Inhibition: Indazole derivatives, including this compound, can inhibit specific enzymes involved in cancer and inflammatory pathways.

- Receptor Modulation: The compound may modulate receptor activity, influencing cellular responses to various stimuli.

- Ion Channel Interaction: It can affect ion channel activity, which is vital in numerous physiological processes.

Anticancer Activity

Research indicates that indazole derivatives possess significant anticancer properties. For instance, studies have shown that certain indazole compounds inhibit the growth of various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. One derivative demonstrated an IC50 value of 5.15 µM against the K562 cell line, showcasing its potential as an anticancer agent .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity (Normal Cells) |

|---|---|---|---|

| Benzyl-3-propenyloxy-1H-indazole | K562 | 5.15 | 33.2 |

| Compound 6o | A549 | TBD | TBD |

| Compound NV6 | PC-3 | TBD | TBD |

Antimicrobial and Antiprotozoal Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated activity against Leishmania species, with some compounds showing effectiveness comparable to standard treatments like amphotericin B. Electron microscopy confirmed structural damage to the parasites, indicating a potential for developing new antileishmanial agents .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of Benzyl-3-propenyloxy-1H-indazole suggests favorable absorption characteristics:

- Oral Bioavailability: Approximately 50% across various compounds tested.

- Blood-Brain Barrier Penetration: The compound shows a penetration rate around 39%, indicating potential central nervous system activity.

Table 2: Pharmacokinetic Properties

| Property | Value (%) |

|---|---|

| Oral Bioavailability | 50.3 |

| Blood-Brain Barrier Penetration | 39.3 |

Case Studies and Research Findings

Numerous studies have explored the biological activities of indazole derivatives:

- Antileishmanial Activity: A study evaluated the efficacy of several indazole derivatives against Leishmania species, with promising results indicating potential for further development in treating leishmaniasis .

- Cancer Cell Line Studies: Various compounds were tested against multiple cancer cell lines, revealing significant inhibitory effects and suggesting that structural modifications could enhance their efficacy and selectivity .

特性

IUPAC Name |

1-benzyl-3-prop-2-enoxyindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-2-12-20-17-15-10-6-7-11-16(15)19(18-17)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJCYGTWNYUCFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700855 |

Source

|

| Record name | 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25854-83-5 |

Source

|

| Record name | 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。